
Methoclocinnamox
説明
Historical Context of Opioid Receptor Ligand Development
The quest to understand how opioids exert their powerful effects has a long and storied history. Early research, based on structure-activity relationships of synthetic opiates, first proposed the existence of specific opioid receptors in 1954. guidetopharmacology.org This concept was solidified in 1973 with the identification of high-affinity, stereospecific binding sites for these drugs in the brain. guidetopharmacology.org A pivotal moment in this field was the discovery of endogenous opioid peptides, such as enkephalins, β-endorphin, and dynorphins, which are the body's natural ligands for these receptors. guidetopharmacology.orgnih.gov
The development of molecular biology techniques in the early 1990s led to the cloning of the three main opioid receptor types: mu (μ), delta (δ), and kappa (κ). nih.gov This breakthrough allowed for a more precise characterization of these receptors and their distinct pharmacological profiles. frontiersin.org The journey from the initial concept of an opioid receptor to the detailed understanding of its various subtypes has been driven by the synthesis and study of a vast array of ligands, each with unique properties that have helped to illuminate the intricate workings of the opioid system.
Emergence of Pseudo-Irreversible Opioid Ligands
Within the diverse family of opioid ligands, a particularly interesting class known as pseudo-irreversible ligands has emerged. Unlike traditional reversible ligands that bind to and dissociate from receptors relatively quickly, and irreversible ligands that form a permanent covalent bond, pseudo-irreversible ligands exhibit a very slow dissociation from the receptor. wikipedia.orgnih.gov This prolonged receptor occupancy is not due to a covalent bond, making the interaction "functionally irreversible" under typical physiological conditions. wikipedia.orgresearchgate.net
This unique binding kinetic has significant implications for research. The long-lasting and insurmountable nature of the receptor blockade produced by pseudo-irreversible ligands allows scientists to study the consequences of sustained receptor inactivation in a controlled manner. wikipedia.org This has proven invaluable for investigating the roles of specific opioid receptor populations in various physiological and behavioral processes.
Genesis and Early Characterization of Methoclocinnamox
This compound was first described in the scientific literature in 1995. wikipedia.org It was derived from another compound, clocinnamox (CCAM), which was identified a few years earlier in 1992. wikipedia.org The development of MCCAM was part of a broader effort by researchers at the National Institute on Drug Abuse (NIDA) to create novel opioid ligands. wikipedia.org
Early characterization of MCCAM revealed its selective and pseudo-irreversible partial agonist activity at the μ-opioid receptor. wikipedia.org In vitro and ex vivo binding assays demonstrated that while its precursor, CCAM, acts as a pseudo-irreversible antagonist at the μ-receptor, MCCAM displays partial agonist properties. nih.gov This means that MCCAM can activate the μ-opioid receptor, but to a lesser degree than a full agonist. This mixed agonist-antagonist profile, combined with its long duration of action, made it a compound of significant scientific interest. wikipedia.org
Distinguishing this compound from Related Opioid Compounds in Scientific Inquiry
The unique pharmacological profile of this compound sets it apart from other well-known opioid compounds, making it a valuable tool for specific research questions.
One key distinction lies in its relationship with its precursor, clocinnamox (CCAM) . While both are structurally related and interact with the μ-opioid receptor in a pseudo-irreversible manner, their functional effects differ significantly. CCAM is a pseudo-irreversible antagonist, meaning it blocks the receptor for an extended period without activating it. nih.gov In contrast, MCCAM is a pseudo-irreversible partial agonist, exhibiting both activating and blocking properties. wikipedia.org Furthermore, MCCAM is partially metabolized into CCAM in the body. wikipedia.org
Another important comparator is buprenorphine . Both MCCAM and buprenorphine are partial agonists at the μ-opioid receptor with a long duration of action. wikipedia.orgacs.org However, the crucial difference is the nature of their binding. Buprenorphine's interaction with the receptor is reversible, whereas MCCAM's is pseudo-irreversible. wikipedia.org This distinction is fundamental in experimental designs where a sustained and insurmountable receptor interaction is desired.
Finally, it is essential to differentiate MCCAM from methocinnamox (MCAM) . Although their names are similar, they are distinct compounds with opposing effects. MCAM, first described in 2000, is a pseudo-irreversible antagonist of the μ-opioid receptor. wikipedia.org This makes it a functional opposite to the partial agonist activity of MCCAM.
This nuanced understanding of MCCAM's properties in relation to other key opioid ligands is critical for interpreting the results of scientific studies and for designing future research to further probe the intricacies of the opioid system.
特性
IUPAC Name |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNKAGAUFXFDO-JVJDXIHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-69-1 | |
Record name | Clocinnamox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Pharmacological Investigations of Methoclocinnamox
In Vitro Pharmacological Characterization
Receptor Binding Affinity and Selectivity Assays
Methoclocinnamox (MCCAM) has been characterized through in vitro radioligand binding assays to determine its affinity and selectivity for various opioid receptors. umich.edu Studies conducted on whole mouse brain membranes revealed that this compound binds with high affinity to the µ-opioid receptor (MOR). umich.edu It also demonstrates notable, though lesser, affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR). umich.edu
The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. In these assays, this compound displayed a pseudo-Ki value of 0.46 nM for the µ-receptor, 4.5 nM for the δ-receptor, and 29 nM for the κ-receptor. umich.edu This demonstrates a clear preference for the µ-opioid receptor, with a calculated selectivity ratio of approximately 63:6:1 for µ:δ:κ, respectively. umich.edu The high affinity of codeinone derivatives like this compound for the µ-receptor was an unexpected finding, as it was comparable to that of the morphinone analogue, clocinnamox. nih.gov
Receptor Subtype | Pseudo-Ki (nM) | pKi | Hill Slope | Selectivity Ratio (μ:δ:κ) |
---|---|---|---|---|
μ (mu) | 0.46 | 9.34 ± 0.16 | 1.1 ± 0.1 | 63 : 6 : 1 |
δ (delta) | 4.5 | 8.35 ± 0.21 | 1.2 ± 0.1 | |
κ (kappa) | 29 | 7.54 ± 0.12 | 1.1 ± 0.3 |
Data sourced from Zernig et al. umich.edu
Functional Opioid Receptor Activation Studies
Functionally, this compound is characterized as a selective, pseudo-irreversible partial agonist at the µ-opioid receptor. wikipedia.orgnih.gov Its interaction with the receptor is complex, exhibiting properties of both an agonist and an antagonist. wikipedia.orgnih.gov When administered acutely, it behaves as a weak partial agonist. nih.gov In washout experiments, the binding of this compound was found to be at least partially reversible at all three opioid receptor subtypes, including the µ-receptor. umich.edunih.gov This is a distinguishing feature compared to its parent compound, clocinnamox, which demonstrates irreversible binding at the µ-receptor. umich.edunih.gov The most parsimonious explanation for the observed effects of this compound on dopamine overflow in the nucleus accumbens is that it functions as an essentially irreversible partial agonist in that context. nih.gov
In Vivo Pharmacological Characterization in Preclinical Models
Assessment of Antinociceptive Modulation
In preclinical models, this compound demonstrates a dual-action profile in modulating nociception. Studies in rhesus monkeys using a warm-water tail-withdrawal assay showed that this compound produces antinociceptive (analgesic) effects, a characteristic of µ-opioid partial agonists. nih.gov It was fully effective in producing analgesia in 50°C water but not in 55°C water. nih.gov Concurrent with its agonist activity, it also acted as an antagonist against the higher efficacy µ-agonist, fentanyl, in the 55°C water test. nih.gov
A key characteristic of this compound is its time-dependent shift in activity. Following the initial agonist effects, which typically subside within 24 hours, it produces prolonged and insurmountable antagonist effects against the µ-agonist morphine. nih.gov This long-lasting antagonism was selective, as even high doses of this compound did not antagonize the effects of the κ-agonist U50,488. nih.gov
Analysis of Ventilatory Regulatory Effects
The effects of this compound on respiratory function have been examined in rhesus monkeys. The compound was found to produce dose-dependent respiratory depression, a common effect of µ-opioid receptor activation. nih.gov However, this effect plateaued at higher doses, and the respiratory suppression induced by the largest tested dose lasted for less than 24 hours. nih.gov
Evaluation of Reinforcement Modulating Properties
The reinforcement modulating properties of this compound are also characterized by a biphasic action. In acute studies, it acts as a weak partial agonist in opioid self-administration paradigms. nih.gov In rhesus monkeys, this compound itself maintained self-administration behavior and was found to be nearly equipotent with buprenorphine as a reinforcer. researchgate.net This initial reinforcing effect is correlated with a significant acute increase in dopamine overflow in the nucleus accumbens, which rose to 200-245% of baseline within 30 minutes of administration. nih.gov
Despite its initial agonist-like reinforcing effects, subsequent administration of other opioids reveals a potent and long-lasting antagonism. nih.govresearchgate.net Pretreatment with this compound leads to a decrease in the reinforcing potency of the opioid alfentanil, with this antagonist action lasting for approximately four days. researchgate.net Similarly, after 24 hours, when the initial dopamine elevation had subsided but remained above baseline, subsequent administration of heroin did not cause any further increase in dopamine release. nih.gov This demonstrates that after its acute partial agonist phase, this compound effectively antagonizes the reinforcing effects of other abused opioids for an extended period. nih.gov
Investigation of Opioid Withdrawal Syndrome Alleviation
This compound (MCCAM) has been identified as a compound with the potential to alleviate the symptoms of opioid withdrawal. wikipedia.org Its unique pharmacological profile as a pseudo-irreversible partial agonist at the μ-opioid receptor (MOR) underpins this capability. wikipedia.org Research has shown that MCCAM can reduce opiate withdrawal-like symptoms, which generated interest in its potential as a therapeutic agent for opioid dependence. wikipedia.orggoogleapis.com
The mechanism of opioid withdrawal is partly characterized by an increase in norepinephrine release in the brain, leading to many of the acute symptoms. wikipedia.org Treatments for opioid use disorder, such as buprenorphine and methadone, often involve the use of long-acting opioids to manage and taper the patient off the substance, thereby mitigating withdrawal symptoms. wikipedia.orgnih.gov MCCAM functions in a manner that could be beneficial in this context; by acting as a partial agonist, it can provide sufficient receptor stimulation to prevent the severe neurophysiological rebound that characterizes withdrawal, while its antagonist properties can block the effects of other full agonists. wikipedia.org This dual action is a key feature of its potential as a pharmacotherapy for opiate abuse. acs.org
Structure-Activity Relationship (SAR) of this compound and Analogues
The structure-activity relationship (SAR) of this compound and related compounds in the cinnamoylamidomorphinan class has been a subject of detailed investigation to understand how specific structural features influence their interaction with opioid receptors and their resulting pharmacological effects. acs.orgnih.gov These studies systematically modify the core structure of the molecule and observe the corresponding changes in biological activity, providing critical insights for drug design. nih.govnih.gov
Impact of Chemical Substituents on Opioid Receptor Affinity
The affinity of this compound and its analogues for opioid receptors is highly sensitive to substitutions at several key positions on the morphinan skeleton and the cinnamoyl group. acs.orgnih.gov
Substitution on the Cinnamoyl Aromatic Ring: Research into analogues with chloro, methyl, and nitro groups at the 2' (ortho) and 4' (para) positions of the cinnamoyl ring revealed clear SAR trends. acs.orgnih.gov Ligands with a substituent at the 2'-position, such as 2'-chloro and 2'-methyl analogues, consistently showed higher efficacy compared to their 4'-substituted counterparts. acs.orgnih.govnih.gov
Substitution at the 17-Position: A well-established SAR in this class is the influence of the substituent on the nitrogen atom at position 17. nih.govnih.gov Compounds with a 17-methyl group generally exhibit greater efficacy at the μ-opioid receptor than those with a 17-cyclopropylmethyl group, like MCCAM. acs.orgnih.gov
Substitution at the 3-Position: The nature of the group at the 3-position is also critical. This compound is the methyl ether of clocinnamox (C-CAM). acs.org This seemingly minor change from a hydroxyl group (in C-CAM) to a methoxy group (in MCCAM) dramatically shifts the pharmacological profile from a pure antagonist to a partial agonist. acs.org Further investigations into other 3-O-alkyl ethers of C-CAM have shown that modifying the ether group is a viable strategy for modulating μ-opioid receptor efficacy. acs.org
Below is a data table summarizing the binding affinities of selected cinnamoylamidomorphinan analogues at different opioid receptors in guinea pig brain membranes.
Compound | 17-Substituent | Cinnamoyl Ring Substituent | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
---|---|---|---|---|---|
MCCAM (5b) | Cyclopropylmethyl | 4'-Chloro | 0.17 | 16 | 1.5 |
C-CAM (6b) | Cyclopropylmethyl | 4'-Chloro | 0.13 | 23 | 2.5 |
MC-CAM Analogue (5c) | Cyclopropylmethyl | 4'-Methyl | 0.28 | 20 | 2.1 |
Analogue (6e) | Cyclopropylmethyl | 2'-Chloro | 0.14 | 12 | 1.9 |
Analogue (6f) | Cyclopropylmethyl | 2'-Methyl | 0.17 | 14 | 2.4 |
Analogue (8c) | Methyl | 4'-Methyl | 0.12 | 11 | 1.8 |
Data adapted from Nieland et al., 2006. nih.gov Ki is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.
Correlation of Molecular Structure with Observed Biological Activities
The specific molecular structure of this compound and its analogues directly correlates with their observed biological activities, though some discrepancies between in vitro and in vivo results have been noted. acs.org
MCCAM's structure as a 17-cyclopropylmethyl, 3-methoxy, 14-cinnamoylamino-substituted morphinan results in its classification as a pseudo-irreversible partial agonist at the μ-opioid receptor. wikipedia.org This translates to a complex in vivo profile that includes analgesic effects, the ability to alleviate opioid withdrawal, and a long-lasting blockade of the effects of full MOR agonists. wikipedia.org The conversion of the 3-hydroxyl in clocinnamox (C-CAM), an insurmountable antagonist, to a 3-methoxy group in MCCAM introduces potent partial agonist activity. acs.org
Further studies on 3-O-alkyl ethers of C-CAM reinforced this correlation. acs.org For instance, the propargyl ether analogue was found to have significant μ-agonist character in vivo and could substitute for morphine in dependent monkeys, while the cyclopropylmethyl ether analogue displayed very little agonist activity and functioned primarily as a long-acting μ-antagonist. acs.org
The position of substituents on the cinnamoyl ring also impacts biological action. While 2'-chloro and 2'-methyl ligands showed higher efficacy, substantial agonist activity in antinociceptive tests was also observed for the unsubstituted cinnamoylaminodihydrocodeinone and the 2'- and 4'-nitro derivatives. acs.org This demonstrates that electronic and steric properties of the substituent on the cinnamoyl ring are key determinants of the functional outcome, modulating the degree of agonist versus antagonist activity. acs.orgnih.gov
Comparative SAR Analysis within the Cinnamoylamidomorphinan Class
A comparative analysis within the cinnamoylamidomorphinan class highlights several key structural determinants of opioid activity. nih.gov
The Role of the 3-Position Ether: The most striking comparison is between this compound (MCCAM) and its parent compound, clocinnamox (C-CAM). acs.org C-CAM, with its 3-hydroxyl group, is a potent, insurmountable μ-antagonist. acs.org The simple methylation to form MCCAM's 3-methoxy group confers significant partial agonist properties while retaining long-acting antagonist effects. wikipedia.orgacs.org This establishes the 3-position as a critical "switch" for modulating efficacy in this class.
The Influence of the 17-Position Substituent: The nature of the alkyl group at the 17-position consistently modulates efficacy. nih.gov The 17-methyl dihydrocodeinone and dihydromorphinone series generally show higher agonist or partial agonist activity at the μ-opioid receptor compared to their 17-cyclopropylmethyl counterparts. nih.govnih.gov For example, while many N-cyclopropylmethyl compounds (like C-CAM) are potent antagonists, the 17-methyl equivalent (8c) was found to be a less potent antagonist. nih.gov
The Effect of Cinnamoyl Ring Substitution: The orientation of substituents on the cinnamoyl aromatic ring produces distinct effects. acs.org A clear SAR was observed where ortho-substituted (2'-) analogues, such as the 2'-chloro and 2'-methyl ligands, displayed higher efficacy than the para-substituted (4'-) analogues. acs.orgnih.govnih.gov This suggests that the steric and electronic profile of the cinnamoyl moiety is crucial for the precise interaction with the receptor binding pocket that determines the functional response. nih.gov
Neurobiological and Behavioral Correlates of Methoclocinnamox Action
Effects on Central Dopaminergic Systems
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway in reward and reinforcement. biorxiv.orgbiorxiv.org Opioid agonists typically increase dopamine release in the NAc by disinhibiting VTA dopamine neurons. biorxiv.org Methoclocinnamox has been shown to directly influence this system.
Modulation of Nucleus Accumbens Dopamine Overflow
Research using in vivo microdialysis in rats has demonstrated that this compound has a pronounced effect on dopamine (DA) overflow in the nucleus accumbens. nih.gov Acute administration of this compound leads to a significant and sustained increase in NAc DA levels. nih.gov
In one study, a single dose of this compound acutely increased dopamine overflow in the rat nucleus accumbens to 200-245% of the baseline level within 30 minutes. nih.gov This elevated level of dopamine was maintained for the entire 3-hour observation period. nih.gov Notably, 24 hours after the initial administration, the dopamine overflow in the NAc of this compound-pretreated animals remained elevated at 165% compared to vehicle-treated animals. nih.gov
Furthermore, when heroin was administered to these pretreated animals, it did not cause any additional increase in NAc dopamine release. nih.gov This suggests that this compound's initial agonist action fully occupies and activates the mechanisms for dopamine release, which is then followed by a lasting antagonistic effect that blocks the effects of other opioids. nih.gov The most direct explanation for this is that this compound acts as an essentially irreversible partial agonist at the μ-opioid receptors influencing dopamine overflow. nih.gov
Table 1: Effect of this compound on Nucleus Accumbens Dopamine Overflow
Time Point | Dopamine Overflow (% of Baseline) | Condition |
---|---|---|
Within 30 minutes (Acute) | 200-245% | This compound administration |
24 hours post-administration | 165% | This compound pre-treatment |
24 hours post-administration + Heroin | No further increase | This compound pre-treatment |
Implications for Reward Circuitry and Reinforcement Mechanisms
The initial increase in dopamine in the nucleus accumbens caused by this compound suggests an acute reinforcing effect, a characteristic of its partial agonist activity. nih.govresearchgate.net This neurochemical event is a well-known correlate for the reinforcing effects of drugs of abuse. nih.gov However, the subsequent long-lasting antagonism of the reinforcing effects of other opioids, as demonstrated by the blunted dopamine response to a heroin challenge, points to a complex interaction with reward circuitry. nih.gov
This compound's profile suggests a dual action: an initial, modest reinforcing effect followed by a prolonged period where the rewarding effects of other potent opioids are blocked. wikipedia.orgnih.gov This has been observed in behavioral studies where this compound itself can maintain self-administration, acting as a reinforcer, but subsequently reduces the reinforcing potency of other opioids like alfentanil. researchgate.net This dual characteristic has implications for its potential therapeutic applications, where an initial agonist effect might alleviate withdrawal symptoms, followed by a sustained blockade against relapse. wikipedia.org
Neuromodulatory Influence on Opioid-Mediated Behavioral Responses
This compound demonstrates a significant capacity to modulate behaviors driven by opioid agonists, primarily through its long-lasting antagonist effects at the μ-opioid receptor. wikipedia.orgnih.gov
Attenuation of Opioid Self-Administration Behaviors
Studies in rhesus monkeys have shown that this compound can effectively decrease the self-administration of potent μ-opioid agonists. researchgate.net In one study, pretreatment with this compound led to a decrease in the reinforcing potency of alfentanil. researchgate.net The antagonist effects were most pronounced 30 minutes after administration and gradually diminished over several days. researchgate.net The duration of this compound's antagonism of alfentanil's reinforcing effects was approximately four days. researchgate.net This long duration of action is a key feature of its pseudo-irreversible binding to the μ-opioid receptor. wikipedia.org
Table 2: Duration of Antagonist Effect on Alfentanil Self-Administration
Compound | Approximate Duration of Antagonism |
---|---|
This compound | ~4 days |
Buprenorphine | ~2 days |
Prevention of Opioid Agonist-Induced Functional Depression
A critical aspect of opioid action is the potential for life-threatening respiratory depression. This compound has been investigated for its ability to counteract this effect. nih.gov While this compound itself can cause a dose-dependent decrease in respiratory parameters, reflecting its partial agonist nature, this effect has a ceiling and is of shorter duration compared to its antagonist effects. nih.gov
Importantly, this compound has demonstrated the ability to antagonize the respiratory depression induced by high-efficacy opioid agonists like morphine and heroin. nih.gov In rhesus monkeys, the antagonist effects of this compound against morphine- and heroin-induced respiratory depression were observed to last for two weeks. nih.gov This prolonged antagonism occurs even after its own initial agonist effects on respiration have subsided. nih.gov These findings suggest that this compound can provide a sustained protective effect against the dangerous functional depression caused by other opioids. nih.govnih.gov
Preclinical Therapeutic Research Trajectories for Methoclocinnamox
Investigational Use in Opioid Use Disorder Models
The complex pharmacology of Methoclocinnamox, particularly its buprenorphine-like profile combined with a pseudo-irreversible nature, has prompted research into its applicability for opioid use disorder (OUD). wikipedia.orgumich.edu Studies have explored its potential to both prevent relapse and manage the initial stages of opioid discontinuation.
A primary challenge in OUD treatment is preventing relapse. The long-acting antagonist properties of this compound have been investigated as a potential strategy to block the rewarding effects of illicitly used opioids for an extended period. umich.edu Preclinical research indicates that after its initial, transient agonist effects subside (typically in less than 24 hours), MCCAM produces a durable and insurmountable antagonism at the μ-opioid receptor. nih.gov
In a key preclinical study using a rhesus monkey self-administration model, MCCAM demonstrated a longer duration of antagonist action compared to buprenorphine, a commonly used OUD medication. umich.edu Following pretreatment with MCCAM, the reinforcing effects of the potent μ-opioid agonist alfentanil were significantly diminished for approximately four days. umich.edu In contrast, the antagonist effects of buprenorphine lasted for only about two days in the same model. umich.edu This suggests MCCAM could offer a longer window of protection against relapse. umich.edu Further studies in rhesus monkeys have shown that MCCAM produces long-lasting, nonparallel shifts in the dose-effect curves for morphine, which is characteristic of an insurmountable antagonist, meaning its blocking effects are difficult for even high doses of an agonist to overcome. nih.gov The antagonist effects at the μ-opioid receptor have been observed to last for as long as two weeks in some preclinical paradigms. nih.gov
Compound | Approximate Duration of Antagonism (Alfentanil Self-Administration Model) umich.edu |
---|---|
This compound (MCCAM) | ~ 4 days |
Buprenorphine | ~ 2 days |
Successful management of the acute and often severely distressing symptoms of opioid withdrawal is a critical first step in treating opioid dependence. wikipedia.org Preclinical evidence suggests that this compound can alleviate opioid withdrawal symptoms. wikipedia.org This capacity is attributed to its initial partial agonist activity at the μ-opioid receptor. wikipedia.orgnih.gov In this respect, it functions similarly to buprenorphine, which is used to mitigate withdrawal by providing a limited degree of opioid receptor stimulation. painphysicianjournal.com The initial agonist phase of MCCAM could theoretically provide a "cushion" for individuals discontinuing the use of full opioid agonists, thereby easing the transition into an antagonist-based, relapse-prevention phase of treatment.
Strategies for Long-Acting Antagonism in Relapse Prevention Research
Exploration in Opioid Overdose Counteraction Paradigms
The ongoing public health crisis of opioid overdose, largely driven by potent synthetic opioids like fentanyl, underscores the urgent need for improved overdose countermeasures. nih.govcdc.gov this compound has been studied for its potential to not only reverse an overdose but also to provide sustained protection against subsequent re-intoxication.
Respiratory depression is the primary cause of death in an opioid overdose. nih.gov Preclinical studies have demonstrated that this compound can antagonize the respiratory depressant effects of full μ-opioid agonists like heroin and morphine in rhesus monkeys. nih.gov This protective effect is a crucial indicator of its potential utility as an overdose antidote. wikipedia.org
Importantly, the antagonism provided by MCCAM is long-lasting and insurmountable. wikipedia.orgnih.govnih.gov This is a significant finding, as it suggests that MCCAM could provide robust and sustained protection against the life-threatening effects of high-potency opioids. wikipedia.org In one preclinical model, MCCAM was shown to act as an antagonist against the potent synthetic opioid fentanyl, even at a time when MCCAM itself was exerting partial agonist effects. nih.gov
Compound | Receptor Action | Preclinical Finding | Reference |
---|---|---|---|
This compound (MCCAM) | μ-Opioid Partial Agonist | Initial agonist effects observed in tail-withdrawal assays. | nih.gov |
μ-Opioid Insurmountable Antagonist | Antagonized respiratory depression from heroin and morphine for up to 2 weeks. | nih.gov | |
Antagonized reinforcing effects of alfentanil for ~4 days. | umich.edu |
A critical limitation of the standard overdose reversal agent, naloxone, is its relatively short duration of action compared to many long-acting opioids. nih.gov This mismatch can lead to a phenomenon known as "renarcotization," where the revived individual relapses into life-threatening respiratory depression as the naloxone wears off but the more persistent opioid remains active in their system.
The exceptionally long duration of action of this compound's antagonist effects is a key feature that could address this problem. nih.govumich.edu By providing insurmountable antagonism at the μ-opioid receptor for a period of days to weeks, a single administration of MCCAM could theoretically offer sustained protection, preventing the re-emergence of overdose symptoms and allowing the body sufficient time to metabolize and clear the toxic opioid. nih.govumich.edu This prolonged and robust blockade makes MCCAM a subject of significant interest in the development of next-generation overdose countermeasures.
Comparative Preclinical Research with Established Opioid Ligands
Relative Potency and Efficacy Compared to Buprenorphine
Preclinical studies have directly compared the agonist and antagonist effects of MCCAM with buprenorphine, a well-established partial MOR agonist. In studies with rhesus monkeys trained to self-administer the potent, short-acting opioid alfentanil, MCCAM demonstrated it was nearly equipotent to buprenorphine as a reinforcer, indicating comparable initial partial agonist activity. wikiwand.com
However, the primary distinction between MCCAM and buprenorphine lies in the duration of their antagonist effects. Following pretreatment with either compound, both effectively reduced the reinforcing potency of alfentanil. The antagonist effects of a 1.0 mg/kg dose of MCCAM persisted for approximately four days, whereas the antagonist effects of the same dose of buprenorphine lasted for about two days. wikiwand.com This suggests that MCCAM has a significantly longer duration of antagonist action than buprenorphine. wikiwand.com
In studies on respiratory function in rhesus monkeys, both buprenorphine and MCCAM have been shown to produce respiratory depression as a partial agonist effect and to antagonize the respiratory depressant effects of full agonists like morphine and heroin. wikiwand.com
Compound | Dose | Peak Antagonist Effect | Duration of Antagonism |
---|---|---|---|
Methoclocinnamox (MCCAM) | 1.0 mg/kg | 30 minutes post-administration | Approximately 4 days |
Buprenorphine | 1.0 mg/kg | 30 minutes post-administration | Approximately 2 days |
Distinction from Naloxone and Naltrexone in Duration and Insurmountability
The antagonist effects of MCCAM are fundamentally different from those of the competitive antagonists naloxone and naltrexone. This distinction is most evident in the duration of action and the concept of insurmountability.
Naloxone and naltrexone are surmountable antagonists, meaning their blockade of opioid receptors can be overcome by increasing the dose of an opioid agonist. Their duration of action is also relatively short.
In contrast, MCCAM is described as a pseudo-irreversible antagonist. researchgate.net This term implies a very slow dissociation from the μ-opioid receptor, leading to a long-lasting and functionally insurmountable blockade. While direct studies on the insurmountability of MCCAM are limited, research on its close structural analog, methocinnamox (MCAM), provides insight. The antagonist effects of MCAM are considered insurmountable, as even very high doses of potent opioids like morphine cannot fully reverse its blockade. wikipedia.org Given that MCCAM also acts pseudo-irreversibly, a similar insurmountable characteristic is inferred, distinguishing it starkly from the readily reversible antagonism of naloxone and naltrexone.
Characteristic | This compound (MCCAM) | Naloxone | Naltrexone |
---|---|---|---|
Mechanism | Pseudo-irreversible | Competitive | Competitive |
Insurmountability | Considered functionally insurmountable | Surmountable | Surmountable |
Duration of Action | Long-lasting (days) | Short-acting (minutes to hours) | Longer-acting than naloxone (hours) |
Contrasting Agonist/Antagonist Profiles with Other Pseudo-Irreversible Agents
The agonist/antagonist profile of MCCAM, with its initial partial agonism followed by prolonged antagonism, can be contrasted with other agents that also exhibit pseudo-irreversible or irreversible binding to opioid receptors.
Clocinnamox (C-CAM): C-CAM, from which MCCAM was derived, is primarily a pseudo-irreversible μ-opioid receptor antagonist with little to no agonist activity. researchgate.net This contrasts with the notable initial partial agonist effects of MCCAM. wikiwand.com
β-Funaltrexamine (β-FNA): β-FNA is an irreversible μ-opioid receptor antagonist that also exhibits κ-opioid receptor agonist activity. This differs from MCCAM, which is reported to be selective for the μ-opioid receptor. researchgate.net
Methocinnamox (MCAM): A close analog of MCCAM, MCAM is described as a pseudo-irreversible non-competitive antagonist of the μ-opioid receptor with no intrinsic efficacy (no agonist effects). wikipedia.org This makes its profile distinct from the partial agonist/antagonist profile of MCCAM.
Compound | μ-Opioid Receptor (MOR) | Other Opioid Receptor Activity |
---|---|---|
This compound (MCCAM) | Partial Agonist / Pseudo-irreversible Antagonist | Selective for MOR |
Clocinnamox (C-CAM) | Pseudo-irreversible Antagonist | Selective for MOR |
β-Funaltrexamine (β-FNA) | Irreversible Antagonist | κ-Opioid Receptor Agonist |
Methocinnamox (MCAM) | Pseudo-irreversible Antagonist | Competitive antagonist at κ- and δ-receptors |
Future Research Directions and Translational Perspectives for Methoclocinnamox
Refinement of Pharmacological Characterization in Diverse Preclinical Models
While initial studies have provided a foundational understanding of methoclocinnamox's effects, a more granular characterization across a wider array of preclinical models is crucial. nih.govdtic.mil This will not only solidify our understanding of its mechanism of action but also help predict its efficacy and potential liabilities in a clinical setting.
Future research should focus on:
Expanding the range of animal models: Utilizing different species and strains can reveal species-specific metabolic and pharmacodynamic variations.
Employing diverse behavioral paradigms: Beyond antinociception and respiratory depression, assessing its effects on drug self-administration, reinstatement of drug-seeking behavior, and models of negative affective states associated with withdrawal will provide a more complete picture of its therapeutic potential. nih.govgoogle.com
Investigating different routes of administration: While systemic administration has been the primary focus, exploring other routes, such as intranasal, could offer advantages in terms of onset of action and bioavailability. nih.gov
Investigation of Long-Term Neuroadaptations and Sustained Receptor Remodeling
The long-lasting antagonist effects of this compound suggest the induction of significant and sustained changes within the central nervous system. nih.gov Understanding these neuroadaptations is critical for predicting long-term efficacy and potential for adverse effects.
Key areas for investigation include:
Receptor trafficking and signaling: Examining the long-term impact of this compound on µ-opioid receptor internalization, recycling, and downstream signaling pathways.
Gene and protein expression: Assessing changes in the expression of genes and proteins related to the opioid system and neuronal plasticity in key brain regions.
Synaptic plasticity: Investigating how chronic exposure to this compound alters synaptic strength and connectivity in reward-related circuits. oapen.org
Exploration of Potential Drug-Drug Interactions pertinent to Opioid Receptor Systems
Given that individuals with opioid use disorder often use multiple substances, a thorough evaluation of this compound's interaction with other drugs acting on the opioid system is essential. google.com
This research should include:
Interactions with full µ-opioid agonists: Characterizing how this compound alters the effects of commonly abused opioids like heroin and fentanyl. nih.govdrugbank.com
Interactions with other opioid receptor ligands: Investigating potential interactions with kappa and delta opioid receptor agonists and antagonists, as these systems can modulate the effects of µ-opioid ligands. acs.org
Interactions with non-opioid drugs of abuse: Assessing how this compound interacts with substances like cocaine and amphetamines, which are often used concurrently with opioids. epdf.pub
Methodological Considerations for Advancing this compound to Clinical Translation
The transition from preclinical findings to clinical application requires careful planning and consideration of various methodological factors. nih.gov
Key considerations for advancing this compound to clinical trials include:
Development of a suitable formulation: Creating a formulation that ensures consistent and predictable drug delivery is paramount for clinical success. google.com
Identification of appropriate patient populations: Defining the specific patient characteristics that are most likely to predict a positive response to this compound treatment.
Establishment of clear clinical endpoints: Defining measurable and clinically meaningful outcomes to assess the efficacy of this compound in treating opioid use disorder.
Q & A
Q. What are the foundational steps to identify research gaps in Methoclocinnamox studies?
To identify gaps, conduct a systematic literature review focusing on pharmacological mechanisms, pharmacokinetic profiles, and unresolved contradictions in existing studies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps . For example, compare preclinical efficacy data across species to pinpoint inconsistencies in dose-response relationships or bioavailability. Cross-reference findings with databases like PubMed and EMBASE, prioritizing studies that lack replication or fail to address translational challenges (e.g., interspecies variability) .
Q. How should researchers design initial experiments to evaluate this compound’s opioid receptor selectivity?
Begin with in vitro binding assays using radioligand displacement techniques across μ-, δ-, and κ-opioid receptors. Include positive controls (e.g., naloxone for μ-receptors) and quantify IC₅₀ values. To minimize bias, use blinded data analysis and replicate experiments across independent labs. Refer to standardized protocols in journals like Medicinal Chemistry Research for assay validation . For statistical rigor, employ ANOVA with post-hoc Tukey tests to compare receptor affinities .
Q. What methodological considerations are critical for synthesizing this compound analogs?
Optimize synthetic routes using factorial design experiments to assess variables like reaction temperature, solvent polarity, and catalyst efficiency. Characterize intermediates via NMR and mass spectrometry, adhering to the Beilstein Journal’s guidelines for reporting synthetic yields and purity thresholds (>95% by HPLC) . Include detailed spectral data in supplementary materials to enable reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical pain models?
Conduct a meta-analysis of existing data, stratifying results by model type (e.g., neuropathic vs. inflammatory pain) and administration routes. Use mixed-effects models to account for heterogeneity in study designs . For unresolved discrepancies, perform head-to-head comparisons in standardized models (e.g., von Frey filament testing) with rigorous power calculations to ensure sample adequacy .
Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent adverse effects?
Apply Bayesian hierarchical modeling to integrate sparse or conflicting toxicity datasets. This approach accommodates variability in species-specific metabolic pathways and identifies dose thresholds for adverse events (e.g., respiratory depression). Validate findings using receiver operating characteristic (ROC) curves to balance sensitivity and specificity .
Q. How should translational studies address interspecies differences in this compound metabolism?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate human pharmacokinetics from rodent data. Incorporate enzyme kinetics (e.g., CYP450 isoforms) and protein binding parameters. Validate models with in vitro human hepatocyte assays and cross-validate using allometric scaling . Report discrepancies between predicted and observed clearance rates in the discussion section, per Pharmaceutical Research guidelines .
Methodological Challenges and Solutions
Q. What strategies ensure reproducibility in this compound’s in vivo efficacy studies?
- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce outcome reporting bias .
- Standardization : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization methods and blinding procedures .
- Data transparency : Share raw datasets (e.g., electrophysiological recordings) in repositories like Figshare, annotated with metadata for reuse .
Q. How can researchers optimize in silico screens for this compound derivatives with reduced off-target effects?
Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on opioid receptor crystallography data. Prioritize compounds with >10-fold selectivity for target receptors and validate hits using patch-clamp electrophysiology. Cross-reference results with Tox21 databases to flag potential hepatotoxicity .
Data Reporting and Publication Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound studies?
Follow the Medicinal Chemistry Research template: clearly state null hypotheses, provide raw data in supplementary files, and discuss methodological limitations (e.g., small sample sizes, assay sensitivity). Use equivalence testing to distinguish true negatives from underpowered studies .
Q. How should researchers handle conflicting interpretations of this compound’s mechanism of action?
Organize a cross-laboratory consortium to replicate key findings under harmonized protocols. Publish a consensus paper in a high-impact journal (e.g., Nature Reviews Drug Discovery), highlighting areas of agreement and unresolved questions. Use Delphi methodology to aggregate expert opinions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。